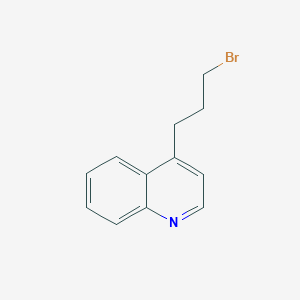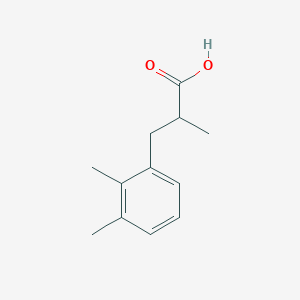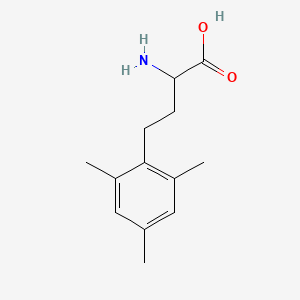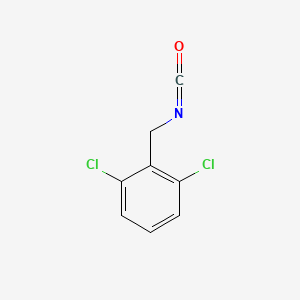
1,3-Dichloro-2-(isocyanatomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-2-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H5Cl2NO. It is an isocyanate derivative widely used in the synthesis of polyurethanes. This compound is known for its applications in producing polyurethane foams, coatings, adhesives, and elastomers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-(isocyanatomethyl)benzene can be synthesized through the reaction of 1,3-dichloro-2-methylbenzene with phosgene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired isocyanate group.
Industrial Production Methods
This process requires stringent safety measures due to the toxic and reactive nature of the intermediates and final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-2-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Addition Reactions: Reactions with amines and alcohols typically occur at room temperature or slightly elevated temperatures.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-2-(isocyanatomethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, particularly polyurethanes.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isocyanate group.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Widely used in the production of polyurethane foams, coatings, adhesives, and elastomers.
Wirkmechanismus
The mechanism of action of 1,3-dichloro-2-(isocyanatomethyl)benzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The molecular targets include amino groups on proteins, resulting in the formation of urea linkages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloro-2-(1-isocyanatoethyl)benzene: Similar in structure but with an additional ethyl group.
2,4-Dichlorobenzyl isocyanate: Another isocyanate derivative with different substitution patterns on the benzene ring.
Uniqueness
1,3-Dichloro-2-(isocyanatomethyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to form stable polyurethanes makes it particularly valuable in industrial applications.
Eigenschaften
Molekularformel |
C8H5Cl2NO |
|---|---|
Molekulargewicht |
202.03 g/mol |
IUPAC-Name |
1,3-dichloro-2-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5Cl2NO/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2 |
InChI-Schlüssel |
OAQBDSNJVMPOSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CN=C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


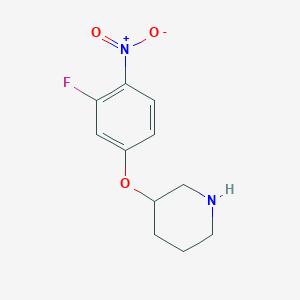

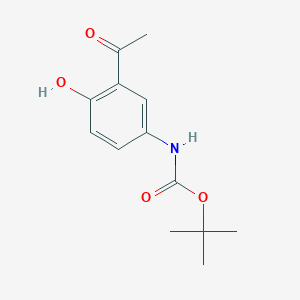
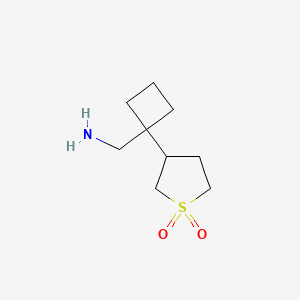
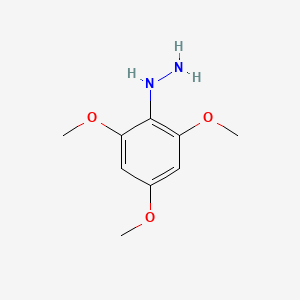


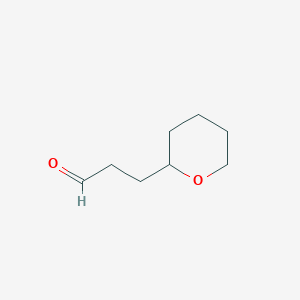

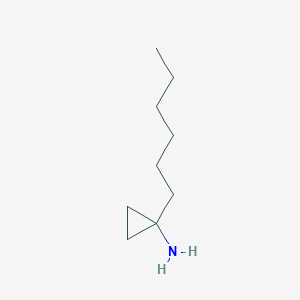
![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)
